2,4-Dichlorophenyl 4-methoxybenzoate

Description

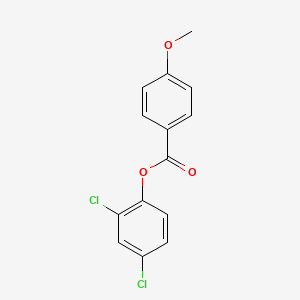

2,4-Dichlorophenyl 4-methoxybenzoate is an aromatic ester featuring a 2,4-dichlorophenyl group linked via an oxoethyl bridge to a 4-methoxybenzoate moiety. Its molecular formula is C₁₆H₁₂Cl₂O₄, with a molar mass of 339.16 g/mol . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.0508 Å, b = 7.0846 Å, c = 23.3337 Å, and β = 102.509° . The dihedral angle between the two benzene rings is 70.11°, influencing its crystal packing through C–H···O hydrogen bonds and C–H···π interactions .

Synthesis: The compound is synthesized via a nucleophilic substitution reaction between 4-methoxybenzoic acid and 2-chloro-1-(2,4-dichlorophenyl)ethanone in DMF with potassium carbonate, yielding 92.7% purity and a melting point of 385–386 K .

Natural Occurrence: It has been isolated from the algae Ulva pertusa and the deep-sea fungus Aspergillus sp. SCSIO F063 , though its biological activity remains underexplored.

Properties

CAS No. |

5421-43-2 |

|---|---|

Molecular Formula |

C14H10Cl2O3 |

Molecular Weight |

297.1 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H10Cl2O3/c1-18-11-5-2-9(3-6-11)14(17)19-13-7-4-10(15)8-12(13)16/h2-8H,1H3 |

InChI Key |

VCMIWFMENSPXMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 4-methoxybenzoate typically involves the esterification of 2,4-dichlorophenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol and acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: The major product is 2,4-dichlorophenyl 4-carboxybenzoate.

Reduction Reactions: The products are 2,4-dichlorophenol and 4-methoxybenzoic acid.

Scientific Research Applications

2,4-Dichlorophenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key differences between 2,4-dichlorophenyl 4-methoxybenzoate and related compounds:

Key Observations :

Substituent Effects: The 2,4-dichlorophenyl group in the title compound introduces steric bulk and electron-withdrawing effects, stabilizing the ester linkage. In contrast, the 4-fluorophenyl analog (Table, Row 2) may exhibit weaker intermolecular interactions due to fluorine's smaller atomic radius .

Crystallographic Features :

- The 70.11° dihedral angle in the title compound creates a twisted conformation, reducing π-π stacking and favoring C–H···O hydrogen bonds for 3D network stabilization . Comparable data for analogs are lacking, but substituent bulk (e.g., bromine in Row 3) could further distort molecular geometry.

Synthetic Accessibility :

Physicochemical Properties

- Melting Point : The title compound’s high melting point (385–386 K ) reflects strong crystal packing via hydrogen bonds. Fluorinated analogs (Row 2) may have lower melting points due to weaker interactions .

- Solubility : The 4-methoxy group enhances solubility in polar solvents, whereas bromine (Row 3) or benzyl groups (Row 4) could increase hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.